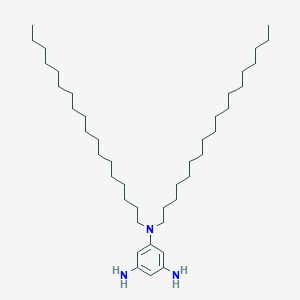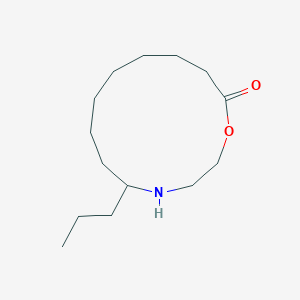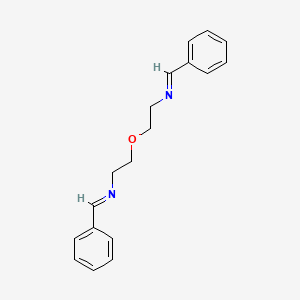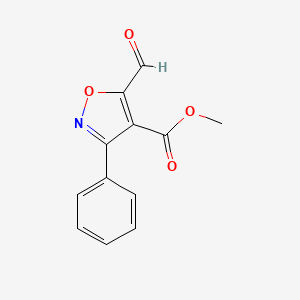
Benzene, 1-bromo-2-(chlorophenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-bromo-2-(chlorophenylmethyl)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom and a chlorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The preparation of benzene, 1-bromo-2-(chlorophenylmethyl)- typically starts with the bromination of benzene.
Chloromethylation: The next step involves the chloromethylation of the bromobenzene derivative.
Industrial Production Methods: Industrial production of benzene, 1-bromo-2-(chlorophenylmethyl)- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2-(chlorophenylmethyl)- can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of benzene, 1-bromo-2-(chlorophenylmethyl)- can lead to the formation of corresponding dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Products include dehalogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzene, 1-bromo-2-(chlorophenylmethyl)- involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the benzene ring can undergo various transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Comparison:
- Benzene, 1-bromo-2-chloro- : Similar in structure but lacks the chlorophenylmethyl group, making it less complex.
- Benzene, 1-bromo-2-methyl- : Contains a methyl group instead of a chlorophenylmethyl group, leading to different reactivity and applications.
- Benzene, 1-(bromomethyl)-2-chloro- : Similar in having both bromine and chlorine atoms but differs in the position and nature of substitution.
Propiedades
Número CAS |
192521-16-7 |
|---|---|
Fórmula molecular |
C13H10BrCl |
Peso molecular |
281.57 g/mol |
Nombre IUPAC |
1-bromo-2-[chloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H10BrCl/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H |
Clave InChI |
GHBNCXLSRVICCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)



![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)



![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)

